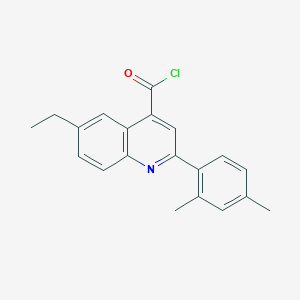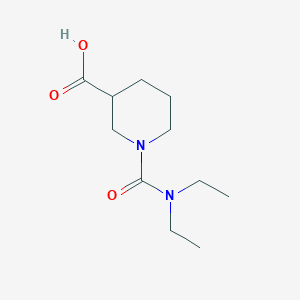
2-(2,4-二甲苯基)-6-乙基喹啉-4-羰基氯
描述
The compound “2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride” appears to be a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a carbonyl chloride group, which is a functional group present in organic compounds such as acid chlorides. Additionally, it has a 2,4-dimethylphenyl group, which is a type of phenyl group with two methyl substituents at the 2nd and 4th positions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the ethyl group at the 6-position, and the attachment of the 2,4-dimethylphenyl group at the 2-position. The carbonyl chloride group could potentially be introduced in the final step via a reaction with thionyl chloride or oxalyl chloride, common reagents for converting carboxylic acids into acid chlorides.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinoline ring system is planar and aromatic, contributing to the stability of the molecule. The carbonyl chloride group is polar and would be expected to engage in dipole-dipole interactions.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl chloride group is highly reactive and could be expected to react with nucleophiles such as amines or alcohols to form amides or esters, respectively. The quinoline ring could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl chloride group could impart some degree of polarity to the molecule, affecting its solubility in various solvents. The aromatic quinoline ring could contribute to its UV/Vis absorption properties.科学研究应用
-
Structural Studies of Two Tinuvin® P Analogs: 2-(2,4-Dimethyl-phenyl)-2H-benzotriazole
- Field : Organic Chemistry
- Application Summary : This study focuses on the synthesis and structural analysis of 2-(2,4-Dimethyl-phenyl)-2H-benzotriazole, a compound similar to the one you mentioned .
- Methods : The compound was synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate .
- Results : The structure of the compound was studied by multinuclear NMR (1H-, 13C- and 15N-) in solution and in the solid state. X-ray diffraction analysis allowed to establish the molecular conformation around the single bond connecting the two aromatic systems .
-
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Field : Organic Chemistry
- Application Summary : This study outlines the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide .
- Methods : The compound was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .
- Results : The resulting bio-functional hybrid compound was characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .
安全和危害
Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, compounds containing carbonyl chloride groups can be hazardous due to the release of toxic and corrosive hydrogen chloride gas upon hydrolysis.
未来方向
The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be of interest in the field of medicinal chemistry, given the prevalence of quinoline-based structures in various pharmaceutical agents.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-8-18-16(10-14)17(20(21)23)11-19(22-18)15-7-5-12(2)9-13(15)3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINFIHHXSUEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188305 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride | |
CAS RN |
1160260-85-4 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)





![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)


